6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid
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Overview
Description
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of bromine and trifluoroethyl groups to the indole structure enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid typically involves multiple steps. One common method starts with the bromination of an indole derivative, followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in controlling the temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical properties.
Scientific Research Applications
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for developing treatments for diseases like cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indole-4-carboxylic acid: Lacks the trifluoroethyl group, which may reduce its reactivity and binding affinity.
1-(2,2,2-Trifluoroethyl)-1H-indole-4-carboxylic acid: Lacks the bromine atom, which may alter its chemical properties and biological activity.
6-Chloro-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid: Similar structure but with chlorine instead of bromine, which can affect its reactivity and interactions.
Uniqueness
The presence of both bromine and trifluoroethyl groups in 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid makes it unique. These groups enhance its chemical stability, reactivity, and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-bromo-1-(2,2,2-trifluoroethyl)indole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c12-6-3-8(10(17)18)7-1-2-16(9(7)4-6)5-11(13,14)15/h1-4H,5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMFKJUFFINGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=CC(=CC(=C21)C(=O)O)Br)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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